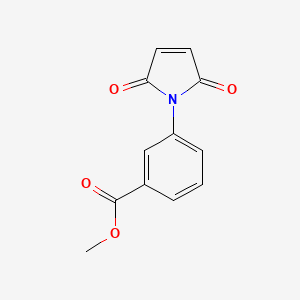

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Description

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a synthetic organic compound featuring a benzoate ester moiety linked to a maleimide-derived pyrrole-dione ring. The structure comprises a benzene ring substituted at the 3-position with a methyl ester group and a 2,5-dioxopyrrolidine group. Its electron-deficient maleimide moiety enables conjugation with nucleophiles like thiols, making it valuable in bioconjugation and drug delivery applications.

Properties

IUPAC Name |

methyl 3-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(16)8-3-2-4-9(7-8)13-10(14)5-6-11(13)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHLXNRBOUEEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364081 | |

| Record name | Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40349-50-6 | |

| Record name | Methyl 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40349-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically begins with the reaction of maleic anhydride with an appropriate aromatic compound.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield reduced forms of the molecule.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen atoms.

Substitution: Substituted products with new functional groups replacing the ester group.

Scientific Research Applications

Anticancer Activity

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrrole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that this compound could inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.9 | Cell cycle arrest |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 100 |

| Escherichia coli | 18 | 100 |

Polymer Chemistry

The compound is also being explored in polymer synthesis as a monomer for creating novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve their stability and resistance to degradation.

Case Study: Synthesis of Biodegradable Polymers

A recent study synthesized a series of biodegradable polymers using this compound as a key building block. The resulting polymers displayed improved tensile strength and biodegradability compared to traditional plastics.

| Polymer Type | Tensile Strength (MPa) | Biodegradation Rate (%) |

|---|---|---|

| Conventional PLA | 45 | 30 |

| Modified Polymer with Methyl Compound | 60 | 70 |

Pesticidal Activity

This compound has shown promise as a potential pesticide due to its ability to disrupt the growth of certain pests. Field trials indicated effective pest control with minimal environmental impact.

Case Study: Efficacy Against Aphids

In field trials conducted on crops infested with aphids, the application of this compound resulted in a significant reduction in pest populations without adversely affecting beneficial insects.

| Application Rate (g/ha) | Aphid Population Reduction (%) | Crop Type |

|---|---|---|

| 50 | 85 | Cabbage |

| 100 | 90 | Tomato |

Mechanism of Action

Molecular Targets and Pathways:

- The compound exerts its effects by interacting with specific enzymes or receptors in biological systems.

- It can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function and activity.

- The pyrrole ring and benzoate ester moiety play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate can be contextualized by comparing it to analogous compounds. Below is an analysis based on structural analogs and their reported properties:

Structural Analogs in the Evidence

The compound provided in —methyl 3-{2,5-dimethyl-3-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}-2-methylbenzoate—shares a benzoate ester backbone but differs significantly in substituents:

- Pyrrole Ring Modifications : The compound features a 2,5-dimethylpyrrole group fused with a thioxo-tetrahydro-pyrimidinylidene moiety, introducing sulfur and additional methyl groups. This contrasts with the simpler 2,5-dioxopyrrolidine in the target compound.

- Steric Hindrance : Additional methyl groups on the pyrrole and benzene rings in increase steric bulk, which may reduce accessibility for conjugation reactions compared to the less-substituted target compound.

Broader Comparison with Maleimide Derivatives

Key Research Findings

- Reactivity : Maleimide derivatives like the target compound exhibit faster thiol conjugation than thioxo analogs (e.g., ) due to stronger electrophilicity of C=O vs. C=S .

- Biological Activity : Methyl-substituted benzoates (as in ) show reduced cellular uptake compared to unsubstituted analogs, likely due to increased hydrophobicity and steric effects.

- Synthetic Utility : The target compound’s ester group allows for post-functionalization (e.g., hydrolysis to carboxylic acid), a flexibility absent in ’s multi-methylated structure.

Biological Activity

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 231.20 g/mol

- CAS Number : 19077-61-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study evaluated various derivatives for their cytotoxic effects on cancer cell lines such as HepG2, HCT116, and MCF-7 using the SRB assay. The results indicated that several derivatives exhibited significant cytotoxicity with IC values comparable to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Doxorubicin | HepG2 | 7.46 | |

| Doxorubicin | HCT116 | 8.29 | |

| Doxorubicin | MCF-7 | 4.56 | |

| Methyl 3-(2,5-dioxo...) | HepG2 | TBD | |

| Methyl 3-(2,5-dioxo...) | HCT116 | TBD |

The mechanisms underlying the anticancer activity of this compound and its analogs have been explored through various assays:

- EGFR Inhibition : Some studies suggest that these compounds may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.

- Apoptosis Induction : The assessment of apoptosis through annexin V-FITC assays demonstrated that these compounds could induce programmed cell death in cancer cells.

- Cell Cycle Arrest : Analysis revealed that these compounds might cause cell cycle arrest at specific phases, preventing further proliferation .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial effects. A study evaluating pyrrole derivatives indicated that certain compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, and how are intermediates validated?

Answer:

The synthesis typically involves two key steps: (1) esterification of a benzoic acid derivative to form the methyl benzoate moiety and (2) introduction of the maleimide (2,5-dioxopyrrole) group via nucleophilic substitution or coupling reactions. For example, oxalyl chloride is often used to activate carboxylic acids for subsequent conjugation, as demonstrated in the synthesis of structurally related maleimide-containing compounds . Intermediates are validated using H/C NMR to confirm regiochemistry, FTIR for functional groups (e.g., C=O stretching at ~1700 cm), and HRMS for molecular weight verification . Purity is assessed via HPLC (≥95% by area normalization).

Advanced: How can reaction parameters (pH, temperature, stoichiometry) be optimized for efficient conjugation of this compound to thiol-containing biomolecules?

Answer:

The maleimide group reacts selectively with thiols under mildly acidic to neutral conditions (pH 6.5–7.5). Key optimizations include:

- Stoichiometry: A 2–3:1 molar excess of maleimide to thiol ensures complete conjugation while minimizing hydrolysis of the maleimide ring .

- Temperature: Reactions are performed at 4–25°C; higher temperatures accelerate hydrolysis but may denature biomolecules.

- Buffers: Avoid amine-containing buffers (e.g., Tris) to prevent competing NHS ester reactions. Use phosphate-buffered saline (PBS) or HEPES .

- Kinetic monitoring: Use Ellman’s assay to track free thiol depletion or MALDI-TOF to confirm conjugate formation .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- NMR spectroscopy: H NMR identifies aromatic protons (δ 7.5–8.0 ppm) and maleimide protons (δ 6.8–7.0 ppm). C NMR confirms carbonyl groups (δ ~170 ppm) .

- FTIR: Peaks at ~1770 cm (maleimide C=O) and ~1720 cm (ester C=O) validate functional groups.

- HPLC: Reverse-phase C18 columns with UV detection (254 nm) assess purity.

- HRMS: Exact mass analysis confirms the molecular formula (e.g., CHNO requires m/z 247.0481) .

Advanced: What challenges arise in quantifying conjugation efficiency, and how can they be mitigated?

Answer:

Challenges:

- Maleimide hydrolysis: Competing hydrolysis under basic conditions reduces active reagent availability.

- Thiol oxidation: Free thiols may form disulfides, leading to underestimation of conjugation efficiency.

- Steric hindrance: Bulky biomolecules (e.g., antibodies) may limit access to the maleimide group.

Solutions:

- Hydrolysis mitigation: Use fresh reagents, maintain pH ≤7.5, and avoid prolonged reaction times .

- Thiol protection: Include EDTA to chelate metal ions and use degassed buffers to prevent oxidation .

- Post-conjugation analysis: Combine SDS-PAGE with fluorescent maleimide probes or LC-MS/MS for direct quantification of conjugated species .

Basic: What storage conditions are recommended to preserve the stability of this compound?

Answer:

Store under inert atmosphere (argon or nitrogen) at 2–8°C in anhydrous solvents (e.g., DMF or DMSO) to prevent hydrolysis of the maleimide ring. Lyophilized powders are stable for >6 months at –20°C. Avoid repeated freeze-thaw cycles .

Advanced: How do structural modifications to the benzoate or maleimide moieties influence reactivity and application scope?

Answer:

- Benzoate substitution: Electron-withdrawing groups (e.g., nitro, chloro) at the meta position enhance maleimide electrophilicity, accelerating thiol conjugation. Steric hindrance from ortho substituents may reduce reaction rates .

- Maleimide modifications: Bulky substituents (e.g., PEG spacers) improve water solubility but may reduce cell membrane permeability. Fluorinated maleimides (e.g., trifluoromethyl groups) enhance stability against hydrolysis .

- Applications: Hydrophobic benzoate derivatives are suited for small-molecule prodrugs, while PEGylated variants enable protein conjugation in aqueous environments .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Handle in a fume hood to avoid inhalation of dust or vapors.

- First aid: In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: How can computational modeling predict the regioselectivity of maleimide-thiol conjugation in complex biomolecular systems?

Answer:

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model:

- Solvent accessibility: Predict conjugation sites based on thiol exposure in protein structures (e.g., cysteine residues in antibody hinge regions).

- Reaction energetics: Calculate activation barriers for maleimide-thiol vs. maleimide-hydrolysis pathways under varying pH and temperature .

- Software tools: Schrödinger Suite or GROMACS for MD; Gaussian or ORCA for DFT. Validate predictions with mutagenesis studies (e.g., cysteine-to-serine mutations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.